molecular formula C15H14N4O3S2 B2780754 N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207057-99-5

N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B2780754
CAS No.: 1207057-99-5
M. Wt: 362.42
InChI Key: YVZMFLFXDSPWEI-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the Methylsulfonamido Group: This step involves the sulfonation of an aromatic amine followed by methylation.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

    Pyrrole Derivatives: Compounds with pyrrole rings, such as porphyrins or pyrrolidine.

    Sulfonamides: Compounds with sulfonamide groups, such as sulfanilamide or sulfamethoxazole.

Uniqueness

N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-24(21,22)18-12-6-4-5-11(9-12)16-14(20)13-10-23-15(17-13)19-7-2-3-8-19/h2-10,18H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZMFLFXDSPWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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